Cas no 1251091-49-2 (1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol)
1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol Chemical and Physical Properties
Names and Identifiers
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- 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol
- SY279471
- (1-(5-Aminopyrimidin-2-yl)piperidin-4-yl)methanol
- 4-Piperidinemethanol, 1-(5-amino-2-pyrimidinyl)-
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- Inchi: 1S/C10H16N4O/c11-9-5-12-10(13-6-9)14-3-1-8(7-15)2-4-14/h5-6,8,15H,1-4,7,11H2
- InChI Key: RAKSSNZNEFSHAH-UHFFFAOYSA-N
- SMILES: OCC1CCN(C2N=CC(=CN=2)N)CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 186
- XLogP3: 0
- Topological Polar Surface Area: 75.3
1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1191432-1g |
1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol |
1251091-49-2 | 95% | 1g |
$1210 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1191432-1g |
1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol |
1251091-49-2 | 95% | 1g |
$1210 | 2025-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596396-1g |
(1-(5-Aminopyrimidin-2-yl)piperidin-4-yl)methanol |
1251091-49-2 | 98% | 1g |
¥13585.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1191432-1g |
1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol |
1251091-49-2 | 95% | 1g |
$1210 | 2025-02-28 |
1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol
Chemical Profile of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol (CAS No. 1251091-49-2)
1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol, identified by its Chemical Abstracts Service (CAS) number 1251091-49-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule combines a pyrimidine ring with a piperidine moiety, linked by a hydroxymethyl group, making it a versatile scaffold for drug discovery. The structural features of this compound contribute to its potential biological activity, particularly in the modulation of enzyme functions and cellular pathways relevant to therapeutic intervention.
The pyrimidine core of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol is a well-documented pharmacophore in medicinal chemistry, frequently employed in the design of antiviral, anticancer, and antimicrobial agents. The presence of an amino group at the 5-position and a hydroxymethyl group at the 4-position enhances the compound's reactivity and binding affinity to biological targets. Recent advancements in computational chemistry have enabled the prediction of its interaction profiles with proteins, suggesting potential applications in kinase inhibition and other enzyme-mediated diseases.
Recent studies have highlighted the significance of piperidine derivatives in drug development due to their favorable pharmacokinetic properties and reduced toxicity. The incorporation of a piperidine ring into 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol not only improves solubility but also enhances metabolic stability, making it an attractive candidate for further optimization. Researchers have utilized high-throughput screening (HTS) techniques to identify derivatives with enhanced potency against specific therapeutic targets, including those implicated in chronic inflammatory diseases and neurodegenerative disorders.
The hydroxymethyl functionality at the 4-position of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol provides a site for further chemical modification, enabling the synthesis of libraries of analogs with tailored biological activities. This has been exploited in recent research to develop novel inhibitors of protein-protein interactions (PPIs), which are increasingly recognized as key targets in disease pathogenesis. The compound's ability to modulate PPIs makes it particularly relevant in the context of oncology, where aberrant protein interactions drive tumor growth and progression.
In the context of modern drug discovery, 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol has been investigated for its potential role in addressing emerging therapeutic challenges. For instance, its structural motif has been explored as a lead compound for developing treatments against drug-resistant pathogens. The amino group at the 5-position allows for conjugation with nucleoside analogs, enhancing antiviral efficacy through mechanisms such as inhibition of viral polymerases or integration into viral DNA. Such strategies are particularly pertinent given the rise of resistant strains in areas like HIV and hepatitis B therapy.
The synthesis of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to optimize yield and minimize byproduct formation. These techniques align with green chemistry principles, reducing environmental impact while improving efficiency—a critical consideration in industrial-scale pharmaceutical production.
From a computational biology perspective, molecular docking studies have been instrumental in understanding the binding mode of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol to target proteins. These studies have revealed that its pyrimidine and piperidine moieties engage deeply into hydrophobic pockets within enzymes, while the hydroxymethyl group forms hydrogen bonds with polar residues. Such insights have guided medicinal chemists in designing next-generation analogs with improved binding affinity and selectivity.
The pharmacological profile of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol has been further explored through preclinical studies using cell-based assays and animal models. Initial findings suggest that it exhibits moderate activity against certain kinases associated with cancer progression, along with anti-inflammatory effects observed in vitro. While these results are promising, further investigations are necessary to fully elucidate its therapeutic potential and safety profile before clinical translation.
Recent advances in biotechnology have enabled high-throughput screening platforms capable of rapidly evaluating thousands of compounds for biological activity. 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol has been incorporated into such screens due to its structural novelty and predicted target interactions. The integration of artificial intelligence (AI) algorithms has enhanced data analysis from these screens, allowing for rapid identification of lead compounds like this one that warrant deeper investigation.
The future direction of research on 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol may include exploring its role as a scaffold for covalent inhibitors—compounds designed to form permanent bonds with target enzymes, thereby increasing treatment duration and reducing off-target effects. Such approaches are gaining traction in oncology research as they offer sustained inhibition compared to traditional non-covalent inhibitors.
In conclusion,1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol (CAS No. 1251091-49-2) represents a promising candidate for pharmaceutical development due to its unique structural features and potential biological activities. Its combination of a pyrimidine core with functional groups conducive to drug-like properties positions it as a valuable asset in medicinal chemistry libraries. Continued research will likely uncover new therapeutic applications for this compound and its derivatives across multiple disease areas.
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